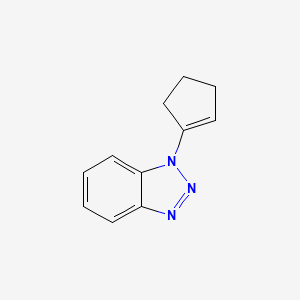

1-(Cyclopent-1-en-1-yl)-1H-1,2,3-benzotriazole

Description

Properties

IUPAC Name |

1-(cyclopenten-1-yl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-6-9(5-1)14-11-8-4-3-7-10(11)12-13-14/h3-5,7-8H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXVMMJDEYYYEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)N2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopent-1-en-1-yl)-1H-1,2,3-benzotriazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopent-1-en-1-ylamine with ortho-nitrobenzyl chloride, followed by reduction and cyclization to form the benzotriazole ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve multistep synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopent-1-en-1-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvent conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzotriazole compounds with varying functional groups .

Scientific Research Applications

1-(Cyclopent-1-en-1-yl)-1H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclopent-1-en-1-yl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The benzotriazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Nitroimidazole derivatives (e.g., ) exhibit strong antimicrobial activity due to the electron-withdrawing nitro group, which enhances interaction with biological targets.

- Ether-linked derivatives (e.g., ) show improved solubility in polar solvents, making them suitable for material science applications.

- Methanesulfonyl-substituted benzotriazoles act as efficient acylating agents due to their ability to stabilize leaving groups during nucleophilic substitution .

Physicochemical Properties

Table 2: Thermal and Spectroscopic Data

Structural Insights :

- The nitroimidazole derivative’s IR spectrum confirms the presence of the nitro group (1539 cm⁻¹), while $ ^1H $-NMR reveals distinct aromatic and imidazole proton environments .

- Methanesulfonyl derivatives show characteristic C–N stretching at 1289 cm⁻¹, correlating with their reactivity in acylation reactions .

Computational and Structural Analysis

- Molecular Docking: Nitroimidazole derivatives exhibit strong binding to carbonic anhydrase-II, with docking scores comparable to known inhibitors .

- Crystallography : SHELX software (e.g., ) has been pivotal in resolving the bond lengths and angles of benzotriazole derivatives, confirming the localized character of N–N bonds in the triazole ring .

Biological Activity

1-(Cyclopent-1-en-1-yl)-1H-1,2,3-benzotriazole is a novel compound within the benzotriazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of cyclopentene derivatives with benzotriazole under specific conditions. For instance, one method includes the use of alkyl halides in the presence of bases like KOH to facilitate the formation of various derivatives. The structural characteristics are crucial for understanding its biological interactions.

Biological Activity Overview

Benzotriazoles are recognized for their broad spectrum of biological activities including:

- Antiviral Activity : Benzotriazole derivatives have shown promising results against various viruses, particularly Flaviviridae such as Hepatitis C virus (HCV) and Dengue virus (DENV). The compounds exhibit inhibitory effects on viral helicases, which are essential for viral replication .

- Antimicrobial Properties : Studies indicate that benzotriazole compounds possess antimicrobial activity against a range of bacterial strains. For example, some derivatives demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 12.5 μg/mL to 25 μg/mL .

- Antiproliferative Effects : Research has highlighted the antiproliferative potential of related compounds against cancer cell lines such as HeLa (cervical carcinoma) and C6 (rat brain tumor). IC50 values for some derivatives were reported as low as 3.98 μM against HeLa cells, indicating potent activity .

The biological activity of this compound can be attributed to several mechanisms:

Antiviral Mechanism

The compound acts by inhibiting viral helicases, which prevents the unwinding of RNA or DNA necessary for viral replication. This mechanism was particularly noted in studies involving HCV where certain N-alkyl derivatives showed enhanced selectivity and potency .

Antimicrobial Mechanism

The antimicrobial activity is likely due to the ability of benzotriazoles to disrupt bacterial cell membranes or inhibit essential enzymatic pathways. The presence of bulky hydrophobic groups appears to enhance this activity significantly .

Anticancer Mechanism

The antiproliferative effects may be linked to the induction of apoptosis in cancer cells or inhibition of cell cycle progression. Computational studies suggest that structural modifications can enhance binding affinity to target proteins involved in cell proliferation .

Case Studies

Several case studies illustrate the efficacy of benzotriazole derivatives:

- HCV Inhibition : A study demonstrated that specific N-alkyl derivatives exhibited an IC50 value around 6.5 μM against HCV helicase when using DNA as a substrate. This highlights the potential for developing antiviral therapies targeting helicase enzymes .

- Antimicrobial Efficacy : In vitro tests showed that certain benzotriazole derivatives had significant antibacterial effects against Bacillus subtilis and Pseudomonas fluorescens, with MIC values indicating moderate antibacterial properties .

- Cancer Cell Proliferation : Compounds derived from benzotriazole were tested against HeLa cells with promising results; one derivative had an IC50 value of 3.98 μM compared to standard chemotherapeutics like cisplatin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.